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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B073834 Get Quote

Introduction

Methyl 2-furoate (C₆H₆O₃, CAS No: 611-13-2) is a key organic compound utilized as a

flavoring agent and an intermediate in various chemical syntheses, including the preparation of

pharmaceuticals and fragrances.[1] A thorough understanding of its spectroscopic

characteristics is fundamental for its identification, purity assessment, and quality control. This

technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data of Methyl 2-furoate, tailored for researchers,

scientists, and professionals in drug development.

Spectroscopic Data
The following sections present the key spectroscopic data for Methyl 2-furoate in a structured

tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of Methyl 2-furoate, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of Methyl 2-furoate exhibits distinct signals corresponding to the

protons of the furan ring and the methyl ester group.
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

7.60 dd 1H H5

7.19 dd 1H H3

6.52 dd 1H H4

3.90 s 3H -OCH₃

dd: doublet of doublets, s: singlet Data obtained in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) [ppm] Assignment

159.16 C=O (Ester)

146.46 C5

144.77 C2

117.98 C3

111.93 C4

51.84 -OCH₃

Data obtained in CDCl₃ at 25.16 MHz.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Methyl 2-furoate shows characteristic

absorption bands for the ester and furan moieties.
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Wavenumber (cm⁻¹) Assignment

~1720 C=O stretch (Ester)

~1580 C=C stretch (Furan ring)

~1470 C-H bend

~1290, 1180 C-O stretch (Ester)

~1020 C-O-C stretch (Furan ring)

~760 C-H out-of-plane bend (Furan ring)

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of Methyl
2-furoate is presented below.

m/z Relative Intensity (%) Assignment

126 47.03 [M]⁺ (Molecular Ion)

95 99.99 [M - OCH₃]⁺

67 - [C₄H₃O]⁺

39 43.82 [C₃H₃]⁺

Data obtained via Electron Ionization (EI).[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
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Sample Preparation: A solution of Methyl 2-furoate is prepared by dissolving approximately

10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution

is then transferred to a standard 5 mm NMR tube.

Instrumentation: A 400 MHz (for ¹H NMR) or a 100 MHz (for ¹³C NMR) spectrometer is typically

used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy (ATR)
Sample Preparation: As Methyl 2-furoate is a liquid at room temperature, a neat sample can

be analyzed directly. A single drop of the liquid is placed onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The

sample is then applied to the crystal, and the sample spectrum is recorded. The final spectrum

is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of Methyl 2-furoate is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source is used.
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GC Conditions: A capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent) is used. The

oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is

typically used as the carrier gas.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is

scanned from m/z 35 to 200.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: Workflow of Spectroscopic Analysis for Methyl 2-Furoate.
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Protons (¹H) Carbons (¹³C)

H5 (δ 7.60) H3 (δ 7.19) H4 (δ 6.52) -OCH3 (δ 3.90) C=O (δ 159.16) C5 (δ 146.46) C2 (δ 144.77) C3 (δ 117.98) C4 (δ 111.93) -OCH3 (δ 51.84)

Methyl 2-Furoate Structure
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Caption: NMR Signal Assignments for Methyl 2-Furoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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